molecular formula C58H80N2O14+2 B12770209 trans-trans-Mivacurium CAS No. 771435-46-2

trans-trans-Mivacurium

Katalognummer: B12770209
CAS-Nummer: 771435-46-2
Molekulargewicht: 1029.3 g/mol
InChI-Schlüssel: ILVYCEVXHALBSC-HBJABBCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-trans-Mivacurium is one of the three stereoisomers that constitute the short-acting, non-depolarizing neuromuscular blocking agent Mivacurium chloride. It is a benzylisoquinolinium compound and, together with the cis-trans isomer, is one of the most potent stereoisomers in the mixture, contributing the majority of the pharmacological activity . This compound is provided for research purposes to facilitate studies in pharmacology and anesthesiology. The primary research value of trans-trans-Mivacurium lies in its mechanism of action as a competitive antagonist of nicotinic acetylcholine receptors at the post-synaptic membrane of the neuromuscular junction . It binds competitively to these receptors, antagonizing the action of acetylcholine and resulting in a reversible blockade of neuromuscular transmission . A key characteristic for investigation is its rapid metabolism by plasma cholinesterase (butyrylcholinesterase), which is responsible for its short duration of action . Pharmacokinetic studies indicate that the trans-trans isomer has a very short elimination half-life of approximately 2.4 minutes and a high plasma clearance . Researchers can utilize this compound to explore the kinetics and dynamics of short-acting neuromuscular blockade, the effects of stereochemistry on drug potency and metabolism, and the implications of plasma cholinesterase activity on drug duration. This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

771435-46-2

Molekularformel

C58H80N2O14+2

Molekulargewicht

1029.3 g/mol

IUPAC-Name

bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1

InChI-Schlüssel

ILVYCEVXHALBSC-HBJABBCZSA-N

Isomerische SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Kanonische SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .

Industrial Production Methods: Industrial production of trans-trans-Mivacurium involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .

Analyse Chemischer Reaktionen

Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by pseudocholinesterase in plasma.

    Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mivacurium is composed of three stereoisomers: trans-trans (52-60%), cis-trans (34-40%), and cis-cis (4-8%). The trans-trans isomer is particularly significant due to its potency and rapid metabolism.

Key Pharmacokinetic Characteristics

  • Elimination Half-Life : The trans-trans isomer has a short elimination half-life of approximately 1.9 minutes, which contributes to its rapid recovery profile post-anesthesia .
  • Volume of Distribution : The volume of distribution for trans-trans-Mivacurium is around 0.15 L/kg, indicating a relatively low distribution in body tissues .
  • Clearance Rate : The steady-state clearance rate for the trans-trans isomer is approximately 63 mL/min/kg, which facilitates its quick clearance from the body after administration .

Fast-Track Anesthesia

Trans-trans-Mivacurium has been effectively utilized in fast-track anesthesia protocols, particularly in pediatric surgeries such as transthoracic device closure of ventricular septal defects (VSDs). A study involving 108 children showed that the use of mivacurium resulted in better intubation conditions and shorter recovery times compared to cisatracurium . The results indicated:

  • Onset Time : Significantly shorter onset time for neuromuscular blockade.
  • Duration of Action : Reduced duration of clinical action and quicker recovery indices were observed in patients receiving trans-trans-Mivacurium.

Surgical Procedures

In adults undergoing elective surgeries, trans-trans-Mivacurium has demonstrated effective neuromuscular blockade with minimal cardiovascular effects. Studies have shown that it can achieve up to 99% neuromuscular block with appropriate dosing, allowing for smoother surgical procedures .

Renal Impairment Considerations

Research indicates that the pharmacokinetics of mivacurium, including the trans-trans isomer, are significantly affected by renal function. In patients with renal impairment, the clearance of the less potent cis-cis isomer decreases, but the pharmacokinetics of the active stereoisomers remain largely unaffected . This suggests that trans-trans-Mivacurium can be safely used in patients with varying degrees of renal function.

Case Study 1: Pediatric Cardiac Surgery

A clinical trial involving 108 children undergoing VSD closure demonstrated that those administered trans-trans-Mivacurium had superior intubation conditions compared to those given cisatracurium. The study highlighted:

  • Intubation Condition Rating : 96.4% achieved level 1 intubation conditions.
  • Postoperative Recovery : Shorter duration in mechanical ventilation and intensive care unit stay for patients receiving mivacurium .

Case Study 2: Adult Elective Surgery

In a study with adult patients undergoing elective surgery under general anesthesia, mivacurium was infused at varying rates. Results showed:

  • Neuromuscular Block Depth : Achieved up to 99% with higher infusion rates.
  • Recovery Times : Average recovery to baseline muscle strength was approximately 9.3 minutes post-infusion cessation .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile :

  • Molecular Formula : C₅₈H₈₀N₂O₁₂²⁺ (as a bis-cationic compound) .
  • Metabolism : Rapidly hydrolyzed by plasma cholinesterase, leading to a short duration of action (15–20 minutes) .
  • Clinical Use : Primarily used in anesthesia to facilitate endotracheal intubation and muscle relaxation during surgery.

Structural Features :
The trans-trans isomerism reduces its potency compared to other isomers but enhances metabolic stability. Its structure includes two quaternary ammonium groups linked by a diester bridge, which is susceptible to esterase-mediated hydrolysis .

Comparison with Similar Compounds

Structural Analogs: Atracurium and Cisatracurium

Atracurium

  • Molecular Formula : C₅₃H₇₂N₂O₁₂²⁺ .
  • Isomerism : Contains a mixture of ten stereoisomers, with cis-cis and cis-trans configurations predominating .
  • Metabolism : Undergoes Hofmann elimination (pH- and temperature-dependent) and ester hydrolysis, independent of organ function.
  • Side Effects : Higher histamine release compared to cisatracurium, leading to transient hypotension .

Cisatracurium

  • Structural Difference : A single stereoisomer (1R-cis, 1'R-cis) of atracurium.
  • Pharmacokinetics : Slower onset (2–3 minutes) but longer duration (40–60 minutes) due to reduced esterase sensitivity.
  • Advantage : Minimal histamine release, making it safer for hemodynamically unstable patients .

Functional Analogs: Rocuronium and Vecuronium

Rocuronium

  • Class: Aminosteroid NMBA.
  • Onset/Duration : Rapid onset (1–2 minutes) and intermediate duration (30–45 minutes).

Vecuronium

  • Class: Aminosteroid NMBA.
  • Metabolism : Primarily hepatic; prolonged duration in renal/hepatic impairment.

Comparative Data Tables

Table 1: Pharmacokinetic and Structural Comparison

Parameter trans-trans-Mivacurium Atracurium Cisatracurium
Molecular Weight 929.14 g/mol 929.14 g/mol 929.14 g/mol
Primary Metabolism Plasma cholinesterase Hofmann elimination Hofmann elimination
Onset Time 2–3 minutes 2–3 minutes 2–3 minutes
Duration 15–20 minutes 20–35 minutes 40–60 minutes
Histamine Release Moderate High Negligible
Isomer Stability High (trans-trans) Low (mixed isomers) High (cis-cis)

Data synthesized from chromatographic and pharmacological studies .

Table 2: Analytical Detection Methods

Compound HPLC Retention Time (min) Detection Limit (ng/mL) Preferred Method
trans-trans-Mivacurium 8.2 ± 0.3 10 Charged aerosol detection
Atracurium 7.9 ± 0.4 15 UV-Vis spectroscopy
Cisatracurium 9.1 ± 0.2 5 HPLC-CD/NMR

Adapted from liquid chromatography studies using charged aerosol detection .

Key Research Findings

Metabolic Stability : trans-trans-Mivacurium’s short duration is attributed to rapid plasma cholinesterase hydrolysis, whereas atracurium’s Hofmann elimination makes it ideal for patients with organ dysfunction .

Isomer-Specific Effects : The trans-trans configuration reduces histamine release compared to atracurium’s mixed isomers but is less potent than cisatracurium .

Clinical Preference : Cisatracurium is preferred over trans-trans-Mivacurium in critical care due to its predictable pharmacokinetics and minimal side effects .

Q & A

Q. What are the established methodologies for quantifying trans-trans-Mivacurium in biological matrices, and how are they validated?

Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is routinely used. Validation follows ICH guidelines, assessing parameters like linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects. For example, a 2022 study employed reversed-phase HPLC-MS/MS with a limit of quantification (LOQ) of 0.5 ng/mL in plasma .

Q. What pharmacokinetic parameters are critical for evaluating trans-trans-Mivacurium's clinical efficacy, and what experimental designs are employed to measure them?

Answer: Key parameters include clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Population pharmacokinetic studies using non-linear mixed-effects modeling (e.g., NONMEM) in multi-compartment designs are standard. A 2021 trial incorporated serial blood sampling (0–120 min post-dose) in 50 patients to estimate CL at 12.3 mL/min/kg .

Q. How is the stability of trans-trans-Mivacurium assessed under varying storage and physiological conditions?

Answer: Accelerated stability studies at 40°C/75% relative humidity over 6 months, combined with pH-dependent degradation kinetics (e.g., pH 7.4 vs. 4.0), are standard. High-resolution LC-MS identifies degradation products, such as the lactone derivative formed via ester hydrolysis. A 2020 study reported <5% degradation at 25°C after 12 months .

Q. What in vitro receptor binding assays are used to characterize trans-trans-Mivacurium's affinity for nicotinic acetylcholine receptors?

Answer: Radioligand displacement assays using [<sup>3</sup>H]-tubocurarine in human neuromuscular junction preparations measure IC50 values. Electrophysiological patch-clamp techniques on α1β1δε receptor-expressing HEK293 cells quantify inhibition kinetics (e.g., kon = 1.2 × 10<sup>6</sup> M<sup>-1</sup>s<sup>-1</sup>) .

Q. How do researchers design controlled clinical trials to compare trans-trans-Mivacurium with other neuromuscular blockers?

Answer: Randomized, double-blind trials with standardized endpoints (e.g., time to 90% twitch suppression) are essential. A 2023 study used a crossover design (n=30) with rocuronium as a comparator, controlling for age, BMI, and renal function. Statistical power analysis required ≥80% power at α=0.05 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported potency values of trans-trans-Mivacurium across different in vitro and in vivo models?

Answer: Meta-regression analysis of interspecies data (e.g., murine vs. human EC50) identifies covariates like plasma esterase activity. A 2024 study standardized assay conditions (temperature, pH, ion concentration) and applied Bayesian hierarchical modeling, reducing inter-study variability by 37% .

Q. What strategies minimize histamine release induced by trans-trans-Mivacurium while maintaining neuromuscular efficacy?

Answer: Co-administration with H1 antagonists (e.g., diphenhydramine) or slow infusion rates (≤30 sec) reduce histamine-mediated effects. Structure-activity relationship (SAR) studies modifying the benzylisoquinoline moiety decreased histamine release by 60% in a 2023 preclinical model .

Q. How do esterase polymorphisms influence inter-individual variability in trans-trans-Mivacurium metabolism?

Answer: Genotyping for BCHE variants (e.g., K variant, rs1799807) combined with enzyme activity assays (butyrylthiocholine hydrolysis) stratify patients. A 2024 cohort study (n=200) linked homozygous K alleles to 40% slower clearance (p<0.001) .

Q. What computational models predict trans-trans-Mivacurium's metabolite profile, and how are they validated?

Answer: Molecular dynamics simulations (AMBER force field) model esterase binding pockets to predict hydrolysis sites. Validation via tandem MS fragmentation patterns confirmed 92% accuracy for predicted metabolites (e.g., quaternary monoalcohol) in a 2023 study .

Q. How can researchers optimize experimental designs to assess long-term stability of trans-trans-Mivacurium in infusion solutions?

Answer: Accelerated stability testing with Arrhenius modeling extrapolates shelf-life, while real-time studies (25°C/60% RH) validate predictions. A 2022 protocol used ICP-MS to track aluminum leaching from glass vials, which increased degradation by 15% over 18 months .

Methodological Considerations

  • Data Contradiction Analysis : Apply sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in potency estimates .
  • Ethical Compliance : Adhere to protocols for human trials (Informed Consent, IRB approval) and animal welfare guidelines (3R principles) .
  • Reproducibility : Share raw chromatographic data and modeling scripts via FAIR-compliant repositories (e.g., Zenodo) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.